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An In Vitro-In Vivo Correlation (IVIVC) Comparison Guide

For researchers, scientists, and professionals in drug development, establishing a predictive

relationship between in vitro drug dissolution and in vivo bioavailability is a cornerstone of

efficient and reliable pharmaceutical formulation. This guide provides a comparative analysis of

the in vitro dissolution and in vivo bioavailability of amlodipine, a widely used calcium channel

blocker for the treatment of hypertension and angina.[1][2] Amlodipine is classified as a

Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility

and high permeability.[3][4][5] This classification suggests that in vitro dissolution can be a

strong predictor of in vivo performance, potentially allowing for biowaivers of in vivo

bioequivalence studies.

Comparative Dissolution and Bioavailability Data
The following tables summarize quantitative data from various studies comparing the innovator

amlodipine product (Norvasc®) with generic formulations. These data highlight the dissolution

behavior in different pH media and the corresponding in vivo pharmacokinetic parameters.

Table 1: In Vitro Dissolution of Amlodipine Formulations
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Formulation
Dissolution
Medium (pH)

Time (minutes)
% Drug
Dissolved

Reference

Innovator

(Norvasc®)
1.2 15 >85%

4.5 15 >85%

6.8 (500 mL) 30 <85%

6.8 (900 mL) 30 >85%

Generic A 1.2 15 >85%

4.5 30 >85%

6.8 30 >85%

Generic B 1.2 15 >85%

4.5 15 >85%

6.8 (500 mL) 30 <85%

Generic C 1.2 15 >85%

4.5 15 >85%

6.8 (500 mL) 30 <85%

Table 2: In Vivo Bioavailability of Amlodipine Formulations

Formulation
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioequivale
nce Status

Reference

Innovator

(Norvasc®)
5.87 5-8 Reference -

Generic

Products

(Multiple

studies)

Similar to

Innovator

Similar to

Innovator

Within 80-

125% of

Innovator

Bioequivalent
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Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration,

AUC: Area under the plasma concentration-time curve.

Studies consistently demonstrate that while most generic amlodipine products are

bioequivalent to the innovator drug, their in vitro dissolution profiles can vary, particularly at a

pH of 6.8. Interestingly, the use of a larger volume of dissolution medium (900 mL) at pH 6.8

appears to better reflect the in vivo behavior.

Experimental Protocols
The methodologies employed in the cited studies for determining in vitro dissolution and in vivo

bioavailability are crucial for interpreting the data.

In Vitro Dissolution Testing
The dissolution profiles of amlodipine tablets are typically evaluated using the following

protocol:

Apparatus: USP Type II (Paddle) Apparatus.

Dissolution Media:

0.1N HCl (pH 1.2)

Acetate buffer (pH 4.5)

Phosphate buffer (pH 6.8)

Volume of Media: 500 mL or 900 mL.

Rotation Speed: 50 or 75 rpm.

Temperature: 37 ± 0.5 °C.

Sampling Times: Aliquots are withdrawn at predetermined time points (e.g., 5, 10, 15, 20, 30,

45, and 60 minutes).
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Quantification: The amount of dissolved amlodipine is determined by UV-Vis

spectrophotometry or High-Performance Liquid Chromatography (HPLC).

In Vivo Bioavailability Study
Bioavailability is assessed through bioequivalence studies with a standard two-way crossover

design:

Subjects: Healthy adult male and female volunteers.

Study Design: A randomized, two-period, two-sequence crossover study with a washout

period between phases.

Dosing: Administration of a single oral dose of the test (generic) and reference (innovator)

amlodipine tablets.

Blood Sampling: Blood samples are collected at predefined time intervals post-dosing.

Analytical Method: Plasma concentrations of amlodipine are determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key

pharmacokinetic parameters (Cmax, Tmax, AUC).

Visualizing the IVIVC Workflow
The relationship between in vitro dissolution and in vivo bioavailability is established through a

systematic workflow. The following diagram illustrates the key stages of an IVIVC study.
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Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Conclusion
The available data strongly support a correlation between the in vitro dissolution and in vivo

bioavailability of amlodipine, as expected for a BCS Class I drug. While most generic products

demonstrate bioequivalence, subtle differences in formulation can lead to variations in

dissolution profiles under specific pH conditions. The experimental protocols outlined provide a

robust framework for assessing this relationship. For amlodipine, dissolution testing, particularly

under conditions that mimic the gastrointestinal tract (e.g., pH 6.8 with appropriate volume),

serves as a reliable surrogate for in vivo performance, underscoring the utility of IVIVC in

modern drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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